molecular formula C17H18ClNO2 B5612706 N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5612706
M. Wt: 303.8 g/mol
InChI Key: HMHABILRRHRTNI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a dimethylphenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-5-4-6-16(13(11)3)21-10-17(20)19-14-8-7-12(2)15(18)9-14/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHABILRRHRTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2,3-dimethylphenol.

    Formation of Intermediate: The 2,3-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,3-dimethylphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate 2-(2,3-dimethylphenoxy)acetyl chloride is then reacted with 3-chloro-4-methylaniline in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide: is similar to other amides with substituted phenyl and phenoxy groups.

    This compound: can be compared to compounds like N-(3-chloro-4-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide and N-(3-chloro-4-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

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